molecular formula C12H17N3O2 B166187 Ethyl 6-(piperazin-1-yl)nicotinate CAS No. 132521-78-9

Ethyl 6-(piperazin-1-yl)nicotinate

Cat. No.: B166187
CAS No.: 132521-78-9
M. Wt: 235.28 g/mol
InChI Key: AMCQVTYZNLAJHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(piperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Ethyl 6-(piperazin-1-yl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(piperazin-1-yl)nicotinate is unique due to its combined structural features of nicotinic acid and piperazine. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound in research .

Biological Activity

Ethyl 6-(piperazin-1-yl)nicotinate (C12H17N3O2) is a compound that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including enzyme inhibition, receptor interactions, and anticancer properties, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound features a unique structure combining elements of nicotinic acid and piperazine, which contributes to its biological activity. The molecular formula indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. Its structural configuration allows for potential hydrogen bonding and electrostatic interactions with various biological receptors, which is critical for its mechanism of action.

Enzyme Inhibition

This compound has been studied for its role in enzyme inhibition. It has shown promise in inhibiting specific enzymes that are crucial in various metabolic pathways. For instance, studies indicate that this compound interacts with enzymes involved in neurotransmission, potentially altering their activity and leading to physiological effects.

Receptor Binding

The compound's ability to bind to specific receptors is significant for its pharmacological effects. Research demonstrates that it can modulate receptor activity, influencing pathways related to neurotransmission and metabolic regulation. This receptor interaction is essential for understanding its therapeutic potential in treating neurological disorders and other conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Effect on Cell Viability (%)
MALME-3M0.7-85.67
SK-MEL-50.8-84.06
SK-MEL-280.9-64.66
SF-5390.5-97.21

These results indicate a broad spectrum of activity against human cancer cell lines, with significant reductions in cell viability observed across multiple types .

Mechanism of Anticancer Action

The mechanisms underlying the anticancer effects of this compound involve apoptosis induction and antiangiogenic activity. Molecular docking studies suggest that the compound may inhibit anti-apoptotic proteins such as Bcl-XL, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins, thereby promoting apoptotic cell death . Additionally, DAPI staining has shown morphological changes consistent with apoptosis in treated cells.

Study on Enzyme Inhibition

A study focusing on the enzyme inhibition properties of this compound revealed that it effectively inhibits specific enzymes involved in metabolic pathways associated with cancer progression. This study utilized various concentrations of the compound to assess its inhibitory effects on enzyme activity, demonstrating a dose-dependent response.

Clinical Implications

The potential therapeutic implications of this compound extend beyond cancer treatment. Its ability to modulate neurotransmitter systems suggests applications in neuropharmacology, particularly for conditions such as anxiety and depression where piperazine derivatives have shown efficacy.

Properties

IUPAC Name

ethyl 6-piperazin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQVTYZNLAJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566600
Record name Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-78-9
Record name Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-chloronicotinate (1.12 g) was dissolved in DMF (30 mL), and 1-tert-butoxycarbonylpiperazine (1.24 g) and potassium carbonate (1.00 g) were added thereto. The mixture was stirred at 80° C. for 18 hr. Water (100 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed successively with saturated aqueous sodium hydrogencarbonate solution and brine and dried. The solvent was evaporated under reduced pressure. The residue was dissolved in dichloromethane (10 mL), and trifluoroacetic acid (5 mL) was added thereto at room temperature. The mixture was stirred for 2 hr and the reaction mixture was concentrated under reduced pressure. Water (50 mL) was added to the residue, and the mixture was washed with diethyl ether. The aqueous layer was basified with aqueous sodium hydrogen carbonate solution. The mixture was extracted with chloroform. The extract was dried and the mixture was concentrated under reduced pressure to give 1-(5-ethoxycarbonyl-2-pyridyl)piperazine (1.17 g) as an oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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